molecular formula C21H16FN5O4 B2871411 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-56-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Katalognummer: B2871411
CAS-Nummer: 852450-56-7
Molekulargewicht: 421.388
InChI-Schlüssel: LGYKPQWDXMFZEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety via an acetamide bridge. The 4-fluorophenyl substituent at the pyrazolo-pyrimidine core is a hallmark of its design, likely intended to enhance metabolic stability and binding affinity through hydrophobic interactions and π-stacking .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c22-13-1-4-15(5-2-13)27-20-16(10-24-27)21(29)26(12-23-20)11-19(28)25-14-3-6-17-18(9-14)31-8-7-30-17/h1-6,9-10,12H,7-8,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYKPQWDXMFZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific protein interactions. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C19H16N4O4C_{19}H_{16}N_{4}O_{4} and its IUPAC name. The presence of the dihydrobenzo[b][1,4]dioxin moiety contributes to its biological properties.

PropertyValue
Molecular FormulaC19H16N4O4
Molecular Weight336.35 g/mol
CAS NumberNot specified
Purity98%

Inhibition Studies

Recent studies have demonstrated that derivatives of compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant inhibitory activity against various enzymes and proteins involved in cancer progression.

  • PARP Inhibition : Compounds with similar structural features have shown promising results as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. For instance, a related compound exhibited an IC50 value of 5.8 μM against PARP1, indicating its potential as a therapeutic agent in cancer treatment .
  • PD-L1 Binding : The biological evaluation of related compounds revealed their ability to disrupt the PD-1/PD-L1 interaction, which is crucial in immune evasion by tumors. A similar compound demonstrated an IC50 of 3.78 nM against PD-L1, suggesting that modifications could enhance the potency of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example, some derivatives exhibited significant antibacterial and antifungal activities correlated with their electronic properties . This suggests that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may also possess similar activities.

Case Study 1: Cancer Cell Lines

In vitro studies were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations.

Cell LineIC50 (μM)
MCF7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

Case Study 2: Protein Interaction Assays

Protein interaction assays demonstrated that the compound effectively inhibits the binding of PD-L1 to PD-1 in a concentration-dependent manner. This property could be leveraged for developing immune checkpoint inhibitors.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The target compound’s pyrazolo[3,4-d]pyrimidinone core is a common scaffold in kinase inhibitors and anticancer agents due to its ability to mimic purine bases. Key structural analogs include:

2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide (): Shares the pyrazolo[3,4-d]pyrimidinone core and 4-fluorophenyl group but replaces the dihydrobenzo[dioxin] with a 3-methylpyrazole substituent. The phenyl group at position 1 of the pyrimidinone may reduce solubility compared to the target compound’s dihydrobenzo[dioxin] .

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():

  • Retains the dihydrobenzo[dioxin] and acetamide linkage but substitutes the pyrazolo-pyrimidine core with a triazole-thioether group.
  • The pyrazinyl and ethyl-triazole substituents may confer distinct electronic properties .

Compound from Example 83 (): Contains a pyrazolo[3,4-d]pyrimidinone core with a chromen-4-one moiety instead of dihydrobenzo[dioxin]. The dimethylamino and isopropoxy groups on the phenyl ring could enhance solubility but reduce metabolic stability .

Substituent Impact on Physicochemical Properties

  • 4-Fluorophenyl Group: Present in the target compound and , this substituent is a bioisostere known to improve membrane permeability and resistance to oxidative metabolism .
  • Triazole vs. Pyrazolo-pyrimidine : The triazole-thioether in may increase polarity compared to the pyrazolo-pyrimidine core, affecting solubility and target selectivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, dihydrobenzo[dioxin] Not Reported ~467.4 (calculated)
Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, 3-methylpyrazole Not Reported 461.4 (RN: 1019098-02-2)
Compound Pyrazolo[3,4-d]pyrimidinone Chromen-4-one, dimethylamino 302–304 571.2
Compound 1,2,4-Triazole Pyrazinyl, ethyl-triazole Not Reported 428.5 (CAS: 618427-26-2)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.